molecular formula C8H18N2 B1367799 N-Methyl-1-(1-methylpiperidin-3-yl)methanamine CAS No. 639078-61-8

N-Methyl-1-(1-methylpiperidin-3-yl)methanamine

Cat. No. B1367799
CAS RN: 639078-61-8
M. Wt: 142.24 g/mol
InChI Key: OUBNEVZXIXKNJE-UHFFFAOYSA-N
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Description

N-Methyl-1-(1-methylpiperidin-3-yl)methanamine is a chemical compound with the molecular formula C8H18N2 . It has a molecular weight of 142.24 g/mol . This compound is also known by several synonyms, including Methyl-(1-methyl-piperidin-3-ylmethyl)-amine and methyl [(1-methylpiperidin-3-yl)methyl]amine .


Molecular Structure Analysis

The IUPAC name for this compound is N-methyl-1-(1-methylpiperidin-3-yl)methanamine . The InChI code is InChI=1S/C8H18N2/c1-9-6-8-4-3-5-10(2)7-8/h8-9H,3-7H2,1-2H3 . The compound has a canonical SMILES representation of CNCC1CCCN(C1)C .


Physical And Chemical Properties Analysis

N-Methyl-1-(1-methylpiperidin-3-yl)methanamine has a molecular weight of 142.24 g/mol . It has an XLogP3-AA value of 0.6, indicating its partition coefficient between octanol and water . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It also has two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 142.146998583 g/mol . The topological polar surface area is 15.3 Ų , and it has a heavy atom count of 10 .

Scientific Research Applications

Asymmetric Synthesis

The asymmetric synthesis of 2-(1-aminoalkyl) piperidines, which is a category that includes N-Methyl-1-(1-methylpiperidin-3-yl)methanamine, is explored using (-)-2-cyano-6-phenyloxazolopiperidine. This method demonstrates the production of diamines and substituted diamino alcohols, highlighting the compound's relevance in creating structurally diverse piperidine derivatives (Froelich et al., 1996).

Photocytotoxicity in Red Light

A study involving iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, shows unprecedented photocytotoxicity in red light. These complexes exhibit potential as therapeutic agents in cancer treatment due to their ability to generate reactive oxygen species and cause apoptosis in cancer cells (Basu et al., 2014).

Anticonvulsant Agents

The synthesis of Schiff bases of 3-aminomethyl pyridine, which involves the formation of N-(diphenyl-methylene)(pyridin-3-yl)methanamine and related compounds, revealed significant anticonvulsant activity. This application highlights the potential of such compounds in developing new treatments for epilepsy and related disorders (Pandey & Srivastava, 2011).

Antidepressant-like Activity

1-(1-Benzoylpiperidin-4-yl)methanamine derivatives were identified as "biased agonists" of serotonin 5-HT1A receptors. One of the derivatives demonstrated antidepressant-like activity in a rat model, indicating the potential use of these compounds in the treatment of depression (Sniecikowska et al., 2019).

Corrosion Inhibition

Amino acid compounds, such as 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, were studied as corrosion inhibitors for steel in HCl solution. Their application in industrial settings could offer a more eco-friendly approach to preventing metal corrosion (Yadav, Sarkar, & Purkait, 2015).

properties

IUPAC Name

N-methyl-1-(1-methylpiperidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-6-8-4-3-5-10(2)7-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBNEVZXIXKNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586317
Record name N-Methyl-1-(1-methylpiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(1-methylpiperidin-3-yl)methanamine

CAS RN

639078-61-8
Record name N-Methyl-1-(1-methylpiperidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(1-methylpiperidin-3-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-(chloromethyl)-1-methylpiperidine (9.2 g, 50 mmol) (U.S. Pat. No. 6,184,338, example 5) and 33% methylamine in ethanol (60 mL) in ethanol (30 mL) was heated in a sealed vessel at 100° C. for 17 hours. The reaction mixture was concentrated in vacuo and diluted with water before being extracted into dichloromethane and dried over magnesium sulphate. The reaction mixture was filtered and concentrated in vacuo to yield the title product, 8.2 g.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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